molecular formula C5H4BrN3O4 B2520556 (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 375349-69-2

(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2520556
CAS No.: 375349-69-2
M. Wt: 250.008
InChI Key: OONURMQHBLXJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: [375349-69-2]) is a nitro-substituted pyrazole derivative with the molecular formula C₈H₇BrN₃O₄ and a molecular weight of 329.26 g/mol . It is characterized by a pyrazole ring substituted with bromo (Br) and nitro (NO₂) groups at positions 4 and 3, respectively, and an acetic acid side chain at position 1. The compound is commercially available with 95% purity and is primarily used as an intermediate in pharmaceutical and agrochemical synthesis . The bromo and nitro groups enhance its reactivity, making it suitable for cross-coupling reactions and further functionalization .

Properties

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONURMQHBLXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition . The resulting nitro compound is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution Reactions: Substituted pyrazole derivatives.

    Reduction Reactions: Amino-substituted pyrazole derivatives.

    Oxidation Reactions: Oxidized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, specific modifications have led to compounds with IC50 values indicating effective inhibition of tumor growth .
  • Anti-inflammatory Properties : Research has shown that some derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis .

Biological Studies

The compound is utilized in biological assays to explore enzyme interactions and protein binding:

  • Enzyme Inhibition : The presence of the nitro group allows for interaction with various enzymes, potentially leading to the development of inhibitors for therapeutic targets.
  • Molecular Docking Studies : Computational methods have been employed to predict the interactions of this compound with biological macromolecules, aiding in the identification of new drug candidates.

Material Science

In material science, this compound has potential applications in developing new materials with specific properties:

  • Synthesis of Functional Polymers : The compound can act as a precursor for synthesizing polymers that exhibit desirable mechanical and thermal properties.
  • Nanotechnology : Its derivatives have been tested for use in nanocarriers for drug delivery systems, enhancing the bioavailability of therapeutic agents .

Anticancer Study

A recent study evaluated a series of pyrazole derivatives, including this compound, for their anticancer properties. The findings indicated that modifications to the pyrazole ring significantly affected cytotoxicity against breast and colon cancer cell lines. The most potent derivatives showed IC50 values below 10 µM, highlighting their potential as lead compounds in drug development.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound. It was found that certain derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. The most effective compounds demonstrated inhibition percentages comparable to standard anti-inflammatory drugs like ibuprofen .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following compounds share the pyrazole-acetic acid backbone but differ in substituents, influencing their physicochemical properties and applications:

2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
  • Molecular formula : C₈H₁₁BrN₂O₂
  • Molecular weight : 256.30 g/mol
  • Purity : 95%
  • Key differences :
    • Replaces the nitro group with an ethyl (C₂H₅) group at position 3.
    • Contains a methyl (CH₃) group at position 1 instead of hydrogen.
    • Impact : Reduced electrophilicity compared to the nitro-substituted parent compound, likely decreasing reactivity in substitution or coupling reactions. The methyl group may enhance lipophilicity .
(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
  • Molecular formula : C₈H₉BrN₂O₂
  • Molecular weight : 256.30 g/mol
  • Key differences: Substitutes nitro with a cyclopropyl ring at position 3. The absence of nitro reduces oxidative reactivity .
5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide
  • Molecular formula : C₉H₈BrN₅O₄
  • Molecular weight : 354.10 g/mol
  • Purity : 95%
  • Key differences: Incorporates a furohydrazide group (-CONHNH₂) linked via a methyl bridge. The furan ring adds aromaticity, which may influence electronic properties .
(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid
  • Molecular formula : C₆H₁₀ClN₃O₂
  • Molecular weight : 191.62 g/mol
  • Key differences: Replaces bromo and nitro groups with amino (NH₂) and methyl groups at positions 4 and 3, respectively. Impact: The amino group increases nucleophilicity, enabling participation in condensation or acylation reactions. The absence of bromo limits halogen-mediated coupling applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituents Potential Applications
(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid C₈H₇BrN₃O₄ 329.26 95% Br (C4), NO₂ (C3), acetic acid (C1) Pharmaceutical intermediates
2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid C₈H₁₁BrN₂O₂ 256.30 95% Br (C4), ethyl (C3), methyl (N1) Agrochemical synthesis
(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid C₈H₉BrN₂O₂ 256.30 N/A Br (C4), cyclopropyl (C3) Steric-hindrance studies
5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide C₉H₈BrN₅O₄ 354.10 95% Br (C4), NO₂ (C3), furohydrazide Enzyme inhibitors
(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid C₆H₁₀ClN₃O₂ 191.62 N/A NH₂ (C4), methyl (C3) Peptide mimetics

Biological Activity

(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid, with the molecular formula C5_5H4_4BrN3_3O4_4, is a compound of significant interest due to its diverse biological activities. The presence of both bromine and nitro substituents on the pyrazole ring enhances its reactivity and potential therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Weight: 250.01 g/mol
  • Chemical Structure: The compound features a pyrazole ring with a bromine atom at the 4-position and a nitro group at the 3-position, along with an acetic acid side chain.

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition: Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and pain pathways .
  • Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, possess significant antimicrobial effects. For instance:

  • Minimum Inhibitory Concentration (MIC): Various studies have reported MIC values for related compounds ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies:

  • Inhibition of COX Enzymes: Compounds in this class have shown promising results in inhibiting COX enzymes, which are crucial for prostaglandin synthesis involved in inflammation .
CompoundIC50 (μM)COX Enzyme
Compound A0.02COX-2
Compound B0.04COX-1

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties. The structural features of this compound suggest potential efficacy against various cancer cell lines:

  • Cell Line Studies: Preliminary studies indicate that pyrazole derivatives can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Characterization: Various synthetic routes have been explored to obtain this compound, emphasizing its versatility as a building block in medicinal chemistry.
  • Biological Evaluations: In vitro studies have demonstrated significant biological activities, leading to further investigations into its therapeutic potential across different disease models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step functionalization of pyrazole precursors. For example, bromination and nitration reactions can be performed under controlled conditions (e.g., using NaNO₂/H₂SO₄ for nitration and Br₂/FeBr₃ for bromination).
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) and recrystallization are effective for isolating high-purity products. Reaction progress should be monitored via TLC or HPLC .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., excess brominating agents) and reaction time. reports yields >90% using dry-load purification on silica gel .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine and nitro group integration). For example, aromatic protons in pyrazole rings appear at δ 7.5–8.5 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+ at m/z 277–279 for brominated pyrazoles).
  • Infrared (IR) Spectroscopy : Nitro groups show strong absorption bands at ~1520 cm⁻¹, while carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict reactivity and binding interactions of this compound?

  • Density Functional Theory (DFT) : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Tools like Gaussian or ORCA are standard.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). highlights pyrazole derivatives as kinase inhibitors .
  • Reaxys Database : Cross-reference synthetic pathways and reaction outcomes for analogous compounds .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted pyrazoles?

  • SHELXL Refinement : Implement twin refinement and high-resolution data (e.g., synchrotron radiation) to address disordered nitro groups. details anisotropic displacement parameter adjustments .
  • Validation Tools : Check CIF files using PLATON or Mercury to identify outliers in bond lengths/angles .

Q. How can researchers design experiments to study its enzyme inhibition mechanisms?

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (Kᵢ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes.
  • Case Study : reports pyrazole acetates as inhibitors of acetylcholinesterase (IC₅₀ ~5 µM) via competitive binding .

Data Analysis and Experimental Design

Q. What methodologies identify decomposition products under varying pH conditions?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to monitor stability.
  • LC-MS/MS : Fragment ions reveal degradation pathways (e.g., hydrolysis of the acetic acid moiety).
  • Accelerated Stability Testing : Expose compounds to pH 1–13 at 40°C for 48 hours .

Q. How do steric and electronic effects influence substitution reactions at the 4-bromo position?

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalysts. Steric hindrance from the nitro group may reduce yields .
  • Competitive Pathway Analysis : Compare SN1 vs. SN2 mechanisms using polar protic/aprotic solvents. shows azide substitution proceeds via SNAr due to nitro group activation .

Application-Oriented Questions

Q. What are the key considerations in designing pyrazole-based metal-organic frameworks (MOFs)?

  • Ligand Design : The carboxylic acid group enables coordination with metal nodes (e.g., Zn²⁺, Cu²⁺).
  • Porosity Analysis : Use BET surface area measurements and X-ray powder diffraction (XRPD) to characterize framework stability .

Q. How can in vitro toxicity be assessed for this compound in biological studies?

  • MTT Assay : Test cell viability in HEK-293 or HeLa cell lines.
  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains.
  • Ethical Compliance : Adhere to in vitro guidelines (e.g., no in vivo testing without regulatory approval) .

Tables for Quick Reference

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 8.2 (s, 1H, pyrazole-H), δ 4.6 (s, 2H, CH₂)
HRMS (EI)[M]+ Calcd: 276.9958; Found: 276.9957
IR (ATR)ν 1520 cm⁻¹ (NO₂), ν 1700 cm⁻¹ (C=O)

Table 2 : Synthetic Applications of Pyrazole Derivatives

ApplicationMethodologyOutcomeReference
Drug IntermediateSuzuki coupling with arylboronatesBioactive molecules (IC₅₀ <10 µM)
MOF ConstructionSolvothermal synthesis with Zn(NO₃)₂Surface area: 800–1200 m²/g

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.